molecular formula C17H17NO5 B5874255 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone

1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone

Cat. No.: B5874255
M. Wt: 315.32 g/mol
InChI Key: UNDUCXVGVTYZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone, also known as MNPE, is a chemical compound that has been of great interest to researchers due to its potential applications in various areas of scientific research. MNPE is a member of the family of organic compounds known as ketones and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
In addition to its potential use in cancer treatment, this compound has also been found to have other biochemical and physiological effects. Studies have shown that this compound has antioxidant properties and can protect cells from oxidative stress. This compound has also been found to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone in lab experiments is its relatively simple synthesis method. However, this compound is a highly reactive chemical and must be handled with care. It is also important to note that this compound is not water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone. One area of interest is in the development of new cancer treatments based on this compound. Researchers are also interested in exploring the antioxidant and anti-inflammatory properties of this compound and its potential applications in the treatment of other diseases. Finally, there is a need for further research on the safety and toxicity of this compound, particularly in relation to its potential use as a drug.

Synthesis Methods

The synthesis of 1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone involves a multi-step process that begins with the reaction of 3-methyl-4-nitrophenol with formaldehyde to form 3-methyl-4-nitrobenzyl alcohol. This is followed by a reaction with 4-methoxybenzaldehyde to form the intermediate, 3-[(4-methoxybenzyl)oxy]methyl-4-methyl-2-nitrophenol. Finally, the intermediate is reacted with acetic anhydride to produce this compound.

Scientific Research Applications

1-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}ethanone has been found to have potential applications in various areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. This compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.

Properties

IUPAC Name

1-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-11-8-15(5-6-16(11)18(20)21)23-10-14-9-13(12(2)19)4-7-17(14)22-3/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDUCXVGVTYZDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C(=O)C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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